molecular formula C22H20FN3O5 B2969679 N'-(2,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-14-8

N'-(2,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2969679
CAS No.: 1105243-14-8
M. Wt: 425.416
InChI Key: JQZNBMAKWKGEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (CAS 1105243-12-6) is a carbohydrazide derivative featuring a 1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 2,4-dimethoxybenzoyl hydrazide moiety at position 2. Its molecular formula is C21H18FN3O4, with a molecular weight of 395.4 g/mol . The compound’s structure includes:

  • A 2,4-dimethoxybenzoyl group, which enhances electron density and may influence solubility and binding interactions.

Properties

IUPAC Name

N'-(2,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-30-16-9-10-17(19(12-16)31-2)20(27)24-25-21(28)18-4-3-11-26(22(18)29)13-14-5-7-15(23)8-6-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZNBMAKWKGEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of substituents such as the 4-fluorobenzyl and 2,4-dimethoxybenzoyl groups enhances its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain modifications to the dihydropyridine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups showed increased potency .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cells in vitro .

Anti-HIV Activity

Molecular modeling studies have suggested that this compound may interact with HIV integrase, inhibiting viral replication. Docking studies revealed that it binds effectively to the active site of the enzyme, suggesting potential as an anti-HIV therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating specific caspases.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .

Case Studies

StudyFocusFindings
Study 1Antibacterial activityDemonstrated significant inhibition against S. aureus and E. coli with an MIC value of 25 µg/mL .
Study 2Anticancer effectsShowed IC50 values below 20 µM in breast cancer cell lines, indicating potent cytotoxicity .
Study 3Anti-HIV activityIdentified as a potential inhibitor of HIV integrase with promising docking scores .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Substituents/Modifications Reported Bioactivity/Properties Reference
Target Compound (CAS 1105243-12-6) C21H18FN3O4 395.4 2,4-Dimethoxybenzoyl, 4-fluorobenzyl Not explicitly reported
N'-(Benzofuran-2-carbonyl) Analog (CAS 1105211-39-9) C22H16FN3O4 405.4 Benzofuran-2-carbonyl, 4-fluorobenzyl No activity data; structural similarity to antimicrobial agents
N'-Acetyl Analog (CAS 1105242-65-6) C15H14FN3O3 303.29 Acetyl, 4-fluorobenzyl Synthetic intermediate; no activity data
(E)-N'-(1-(4-Bromophenyl)ethylidene) Ligand 2 (Karadeniz Fen Bilimleri Dergisi, 2023) C14H13BrN3O2 334.02 4-Bromophenyl ethylidene Antimycobacterial (docking: -7.3 kcal/mol)
N'-(2,3,4-Trimethoxybenzylidene) Ligand 1 (Karadeniz Fen Bilimleri Dergisi, 2023) C18H19N3O5 357.36 2,3,4-Trimethoxybenzylidene Antimycobacterial (docking: -7.1 kcal/mol)
Indole-Isatin Hybrid (Attia et al., 2017) C19H12ClFN4O3 414.78 Indole-isatin core, 4-fluorobenzyl Antimicrobial (MIC: ~10–20 μM)

Structural and Functional Insights

Substituent Effects on Bioactivity
  • Electron-Donating Groups : The 2,4-dimethoxybenzoyl group in the target compound may improve binding to enzymes like glucosamine-6-phosphate synthase (observed in analogs with trimethoxybenzylidene substituents ).
  • Halogenated Moieties : The 4-fluorobenzyl group is shared with antimicrobial indole-isatin hybrids (MIC: 10–20 μM) , suggesting its role in enhancing target affinity.
  • Bulkier Aromatic Systems : The benzofuran-2-carbonyl analog (CAS 1105211-39-9) has a higher molecular weight (405.4 vs. 395.4), which could reduce solubility but improve hydrophobic interactions .
Computational Predictions
  • Molecular docking of analogs (e.g., Ligand 1 and 2 ) suggests that electron-rich substituents (e.g., methoxy groups) enhance binding to glucosamine-6-phosphate synthase (-7.1 to -7.3 kcal/mol). The target compound’s 2,4-dimethoxybenzoyl group may similarly improve binding.

Key Research Findings

Antimicrobial Activity : The indole-isatin hybrid () and benzothiazole carboxamides () highlight the importance of halogenated and electron-withdrawing groups in antimicrobial potency.

Synthetic Challenges : Bulky substituents (e.g., benzofuran-2-carbonyl) may complicate synthesis but improve target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.